molecular formula C25H23N3O2S B2643962 2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE CAS No. 1215471-14-9

2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B2643962
CAS No.: 1215471-14-9
M. Wt: 429.54
InChI Key: AOCPAFGXGUBOOF-UHFFFAOYSA-N
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Description

2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique combination of functional groups, which include an ethylphenylamino group, a methyl group, a phenoxyphenyl group, and a thiazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under basic conditions.

    Introduction of the Ethylphenylamino Group: The ethylphenylamino group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a halogenated thiazole intermediate.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached via a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a phenylboronic acid derivative with a halogenated thiazole intermediate in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the phenyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated intermediates, nucleophiles, electrophiles, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]methylphenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thiazole ring, in particular, provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2-ethylanilino)-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-3-18-9-7-8-12-22(18)28-25-26-17(2)23(31-25)24(29)27-19-13-15-21(16-14-19)30-20-10-5-4-6-11-20/h4-16H,3H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCPAFGXGUBOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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